1-Phenylbut-3-yn-1-ol

Description

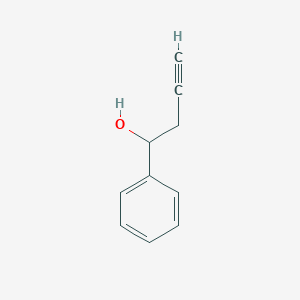

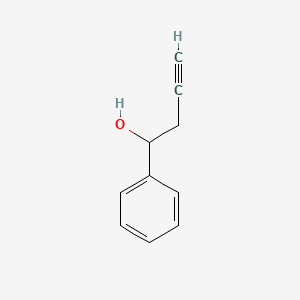

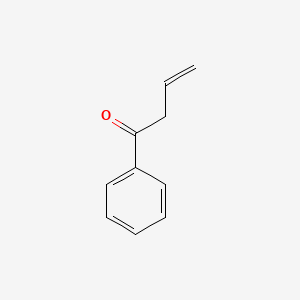

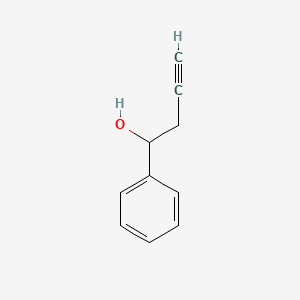

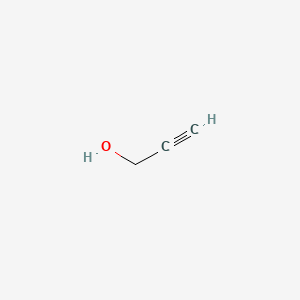

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylbut-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,3-5,7-8,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUZTCYOCCUTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452023 | |

| Record name | 1-phenylbut-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1743-36-8 | |

| Record name | 1-phenylbut-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbut-3-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylbut-3-yn-1-ol (CAS: 1743-36-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenylbut-3-yn-1-ol, a secondary alcohol and terminal alkyne with significant potential as a versatile building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and explores its potential biological activities based on related structures.

Chemical and Physical Properties

This compound is a chiral molecule that possesses both a hydroxyl group and a terminal alkyne, making it a valuable precursor for the synthesis of more complex molecules. Its aromatic ring and reactive functional groups contribute to its unique chemical characteristics.

| Property | Value | Reference |

| CAS Number | 1743-36-8 | [1] |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Phenyl-1-butyn-4-ol, Phenylpropargylcarbinol | |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Spectroscopic Data

The structural features of this compound have been characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (CDCl₃): The proton NMR spectrum exhibits characteristic signals for the aromatic, carbinol, methylene, and terminal alkyne protons.

¹³C NMR (CDCl₃): The carbon NMR spectrum shows distinct peaks corresponding to the carbons of the phenyl ring, the carbon bearing the hydroxyl group, the methylene carbon, and the two sp-hybridized carbons of the alkyne.

Note: Specific chemical shift values and coupling constants can be found in the supporting information of relevant research articles.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | ~3600-3200 (broad) |

| C≡C-H stretch (terminal alkyne) | ~3300 (sharp) |

| C≡C stretch (alkyne) | ~2150-2100 (weak) |

| C-H stretch (aromatic) | ~3100-3000 |

| C=C stretch (aromatic) | ~1600, 1450 |

| C-O stretch (alcohol) | ~1260-1000 |

Mass Spectrometry (MS)

Mass spectrometry data would reveal the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural confirmation. The molecular ion peak (M⁺) would be expected at m/z = 146.

Experimental Protocols

The synthesis of this compound is typically achieved through the nucleophilic addition of a propargyl organometallic reagent to benzaldehyde.

General Synthesis of Aromatic Homopropargyl Alcohols

This protocol is adapted from a general procedure for the synthesis of aromatic homopropargyl alcohols and can be applied to the synthesis of this compound.[2][3]

Materials:

-

Benzaldehyde

-

Propargyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Preparation of Propargylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of propargyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux.

-

Reaction with Benzaldehyde: After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is then added dropwise from the dropping funnel.

-

Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

References

An In-depth Technical Guide to 1-Phenylbut-3-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylbut-3-yn-1-ol is a secondary propargylic alcohol featuring a phenyl group and a terminal alkyne. Its unique bifunctional nature, combining the reactivity of an alcohol and an alkyne, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on data relevant to researchers in chemistry and drug development.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1743-36-8 | [1] |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Boiling Point | 83 °C at 0.2 mmHg (Predicted) | [2] |

| Density | 1.049 g/cm³ (Predicted) | [2] |

| LogP | 1.74330 (Predicted) | [2] |

| Polar Surface Area | 20.23 Ų | [1] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected chemical shifts (CDCl₃, ppm): Aromatic protons (multiplet, ~7.2-7.4), carbinol proton (-CH(OH)-) (triplet), methylene protons (-CH₂-) (doublet of doublets), alkynyl proton (triplet). The alkyne proton typically appears around 2.5 ppm.[3] |

| ¹³C NMR | Expected chemical shifts (CDCl₃, ppm): Aromatic carbons (~125-142), carbinol carbon (~65-75), methylene carbon, and two distinct alkynyl carbons (~70 and ~80).[1][4] |

| Infrared (IR) | Expected characteristic peaks (cm⁻¹): O-H stretch (~3300-3400, broad), C≡C-H stretch (~3300, sharp), C≡C stretch (~2100-2200, weak), C-O stretch (~1050-1150), and aromatic C-H and C=C stretches. |

| Mass Spectrometry (MS) | Expected fragmentation pattern: Molecular ion peak (M⁺) at m/z = 146. Key fragments may include loss of water (M-18), loss of the propargyl group, and fragments corresponding to the phenyl group (e.g., m/z = 77, 105).[1] |

Synthesis and Experimental Protocols

This compound can be synthesized via the nucleophilic addition of a propargyl organometallic reagent to benzaldehyde.

Synthesis of this compound

Reaction: Nucleophilic addition of propargyl magnesium bromide to benzaldehyde.

Protocol:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of propargyl bromide (1.1 equivalents) in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

-

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the hydroxyl and terminal alkyne functional groups.

Key Reactions

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenylbut-3-yn-1-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Meyer-Schuster Rearrangement: In the presence of an acid catalyst, propargylic alcohols can undergo a rearrangement to form α,β-unsaturated carbonyl compounds.[5][6]

-

Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex structures.[7]

-

Click Chemistry: The terminal alkyne is a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

-

Reduction: The alkyne can be selectively reduced to the corresponding alkene (1-phenylbut-3-en-1-ol) or fully saturated alcohol (1-phenylbutan-1-ol) using appropriate reducing agents (e.g., Lindlar's catalyst for the cis-alkene, or H₂/Pd-C for the alkane).[8]

Caption: Key chemical transformations of this compound.

Potential Biological Activity and Screening Workflow

While there is limited direct research on the biological activities of this compound, related propargyl alcohols are known to be precursors for various pharmaceuticals and agrochemicals.[9] The alkene analog, 1-phenyl-3-buten-1-ol, is under investigation for its potential therapeutic properties and interaction with enzymes like alcohol dehydrogenases.[3] This suggests that this compound could be a valuable scaffold for drug discovery.

A general workflow for investigating the biological activity of this compound is proposed below.

Caption: Proposed workflow for biological activity screening.

Applications

The primary application of this compound is as a versatile building block in organic synthesis.[8] Its ability to undergo a variety of chemical transformations makes it a valuable precursor for:

-

Pharmaceuticals: As a scaffold for the synthesis of complex, biologically active molecules.[9]

-

Agrochemicals: In the development of novel pesticides and herbicides.[9]

-

Materials Science: As a monomer or cross-linking agent in the synthesis of polymers.[5]

-

Corrosion Inhibition: Propargyl alcohols are known to be effective corrosion inhibitors for various metals.[5]

Conclusion

This compound is a chemical compound with significant potential for applications in organic synthesis, drug discovery, and materials science. Its rich reactivity, stemming from the presence of both a hydroxyl and a terminal alkyne group, allows for a wide range of chemical modifications. While further research is needed to fully elucidate its biological activities, its structural motifs suggest it is a promising candidate for the development of novel therapeutic agents and other functional molecules. This guide provides a foundational understanding for researchers and professionals looking to explore the potential of this versatile compound.

References

- 1. This compound | C10H10O | CID 11019006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-PHENYL-3-BUTYN-1-OL | CAS#:1743-36-8 | Chemsrc [chemsrc.com]

- 3. Buy 1-Phenyl-3-buten-1-ol | 936-58-3 [smolecule.com]

- 4. rsc.org [rsc.org]

- 5. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. rawsource.com [rawsource.com]

- 8. 1-Phenyl-3-buten-1-ol | 936-58-3 | Benchchem [benchchem.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Phenylbut-3-yn-1-ol

This guide provides comprehensive technical information on 1-Phenylbut-3-yn-1-ol, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental molecular properties, experimental protocols, and relevant biochemical pathways.

Core Molecular Data

The fundamental quantitative data for this compound is summarized below, providing a quick reference for its key molecular characteristics.

| Property | Value |

| Molecular Formula | C10H10O[1] |

| Molecular Weight | 146.186 g/mol [1] |

| Exact Mass | 146.073 g/mol [1] |

| Density (Predicted) | 1.049 g/cm³[1] |

| Boiling Point | 83°C at 0.2 mmHg[1] |

| PSA (Polar Surface Area) | 20.23 Ų[1] |

| LogP | 1.74330[1] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific research. Below is a representative protocol for the synthesis of this compound.

Synthesis of this compound via Alkynylation of Benzaldehyde

This procedure outlines the addition of an ethynyl group to benzaldehyde, a common method for synthesizing propargyl alcohols.

Materials:

-

Benzaldehyde

-

Ethynylmagnesium bromide (or a similar alkynylating agent)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Reaction Setup: A round-bottom flask is charged with a solution of benzaldehyde in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Addition of Alkynylating Agent: A solution of ethynylmagnesium bromide in THF is added dropwise to the stirred benzaldehyde solution. The reaction is monitored for completion using thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate. The organic layers are combined.

-

Drying and Filtration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide on the 1H and 13C NMR Spectral Data of 1-Phenylbut-3-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-phenylbut-3-yn-1-ol. While exhaustive experimental data is not publicly available, this document presents the expected spectral characteristics based on the molecular structure, alongside detailed experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a drug development context.

Introduction to this compound and its Spectroscopic Characterization

This compound is a secondary alcohol containing both a phenyl ring and a terminal alkyne functionality. This unique combination of structural motifs makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

Predicted 1H and 13C NMR Spectral Data

While a comprehensive, publicly accessible dataset for the 1H and 13C NMR of this compound is not available, the following tables summarize the expected chemical shifts (δ) and multiplicities based on the compound's structure. The predictions are derived from known chemical shift ranges for similar functional groups.

Table 1: Predicted 1H NMR Spectral Data for this compound in CDCl3

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a | ~7.25-7.40 | Multiplet | 5H | - |

| H-b | ~4.90 | Triplet | 1H | ~6.5 |

| H-c | ~2.60 | Doublet of Triplets | 2H | ~6.5, ~2.5 |

| H-d | ~2.05 | Triplet | 1H | ~2.5 |

| OH | Variable | Singlet (broad) | 1H | - |

Table 2: Predicted 13C NMR Spectral Data for this compound in CDCl3

| Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~142 |

| C-2, C-6 | ~128 |

| C-3, C-5 | ~129 |

| C-4 | ~126 |

| C-7 | ~72 |

| C-8 | ~30 |

| C-9 | ~81 |

| C-10 | ~71 |

Experimental Protocols for NMR Spectroscopy

The following are detailed methodologies for acquiring high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound.

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl3.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

1H NMR Acquisition Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans, depending on the sample concentration.

-

Spectral Width (sw): A spectral width of 12-16 ppm is generally sufficient.

13C NMR Acquisition Parameters

-

Spectrometer: A 100 MHz or higher frequency (for 13C) NMR spectrometer.

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for the quaternary alkyne carbon.

-

Number of Scans (ns): 128-1024 scans, as 13C has a much lower natural abundance than 1H.

-

Spectral Width (sw): A spectral width of 200-240 ppm is appropriate.

Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak (CDCl3: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integration and Peak Picking: Integrate the signals in the 1H NMR spectrum and pick the peaks for both 1H and 13C spectra.

Visualizations

The following diagrams illustrate the experimental workflow for NMR spectroscopy and the logical relationships of the atomic positions in this compound for spectral assignment.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Structure and NMR assignments for this compound.

Conclusion

This technical guide has outlined the expected 1H and 13C NMR spectral characteristics of this compound and provided a detailed set of protocols for their experimental acquisition and processing. While experimentally obtained and verified spectral data is not widely disseminated, the information herein serves as a valuable resource for researchers and professionals in the pharmaceutical industry. The provided methodologies and predicted data will aid in the synthesis, purification, and structural confirmation of this important chemical entity, ensuring its quality and integrity in drug development pipelines. Further empirical studies are encouraged to populate public databases with the definitive spectral data for this compound.

Spectroscopic Analysis of 1-Phenylbut-3-yn-1-ol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 1-Phenylbut-3-yn-1-ol. Aimed at researchers, scientists, and drug development professionals, this document outlines the expected spectroscopic data for this compound, details the experimental protocols for its analysis, and situates the role of these analytical techniques within the broader context of pharmaceutical quality control. While specific experimental data for this compound is not publicly available, this guide presents a robust theoretical framework based on the known spectroscopic behavior of its constituent functional groups.

Introduction

This compound is a secondary alcohol containing both a phenyl group and a terminal alkyne. This unique combination of functional groups makes it a molecule of interest in organic synthesis and potentially in the development of novel pharmaceutical compounds. Spectroscopic analysis is a cornerstone of modern pharmaceutical research and development, providing critical information on molecular structure, purity, and identity.[1][2] This guide focuses on two fundamental spectroscopic techniques: Infrared (IR) spectroscopy, which probes the vibrational modes of functional groups, and mass spectrometry (MS), which provides information about the molecular weight and fragmentation pattern of a molecule. Understanding the expected spectroscopic signature of this compound is essential for its unambiguous identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from IR and mass spectrometry analysis of this compound. These predictions are based on the characteristic spectroscopic features of alcohols, terminal alkynes, and aromatic compounds.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, alkyne, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| ~3300 (broad) | O-H | Stretching | Strong |

| ~3300 (sharp) | ≡C-H | Stretching | Strong |

| ~3100-3000 | C-H (aromatic) | Stretching | Medium |

| ~2950-2850 | C-H (aliphatic) | Stretching | Medium |

| ~2120 | C≡C | Stretching | Weak to Medium |

| ~1600, ~1490, ~1450 | C=C (aromatic) | Stretching | Medium |

| ~1200-1000 | C-O | Stretching | Strong |

| ~750-700 and ~700-650 | C-H (aromatic) | Out-of-plane Bending | Strong |

Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation patterns of alcohols are often characterized by alpha-cleavage and dehydration.[3][4]

| m/z Ratio | Proposed Fragment Ion | Description |

| 146 | [C₁₀H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 128 | [C₁₀H₈]⁺˙ | Loss of H₂O (M-18) |

| 117 | [C₉H₉]⁺ | Loss of CHO (M-29) |

| 105 | [C₇H₅O]⁺ | Alpha-cleavage, loss of C₃H₅ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 51 | [C₄H₃]⁺ | Fragmentation of the phenyl ring |

Experimental Protocols

The following protocols provide detailed methodologies for acquiring the IR and mass spectra of this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Isopropanol or ethanol for cleaning

-

Kimwipes or other lint-free tissue

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and calibrated according to the manufacturer's instructions.

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal. Ensure the crystal is completely covered by the liquid sample.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The acquired interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

-

Cleaning: Clean the ATR crystal thoroughly with isopropanol or ethanol and a lint-free wipe after the measurement is complete.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Helium (carrier gas)

-

This compound sample

-

Suitable solvent (e.g., dichloromethane or ethyl acetate)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC-MS System Setup:

-

Injector: Set the injector temperature to a value that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).

-

GC Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).

-

Oven Program: Program the GC oven temperature to separate the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Set the mass range to be scanned (e.g., m/z 40-400).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC injector using a microsyringe.

-

Data Acquisition: The sample is vaporized and carried through the GC column by the helium carrier gas, where it is separated from other components. As the this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum for this peak can then be extracted and analyzed to identify the molecular ion and major fragment ions.

Application in Pharmaceutical Development

Spectroscopic techniques are integral to the pharmaceutical industry, from early-stage drug discovery through to manufacturing and quality control.[5][6] They are essential for ensuring the identity, purity, and consistency of active pharmaceutical ingredients (APIs) and final drug products.

The following diagrams illustrate the workflow of spectroscopic analysis in a pharmaceutical context.

Conclusion

This technical guide has provided a comprehensive overview of the expected IR and mass spectrometric data for this compound, along with detailed experimental protocols for their acquisition. While based on theoretical predictions, this information serves as a valuable resource for the identification and characterization of this molecule. The integration of spectroscopic techniques into the pharmaceutical development pipeline is crucial for ensuring the quality, safety, and efficacy of new drug products. The workflows presented herein illustrate the logical progression of spectroscopic analysis in a regulated environment.

References

- 1. Spectroscopy: A Key Driver in Quality Control Across Industries - Article [avantes.com]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. news-medical.net [news-medical.net]

Physical properties of 1-Phenylbut-3-yn-1-ol (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 1-Phenylbut-3-yn-1-ol, a valuable synthetic intermediate. The document outlines its boiling point and addresses the current availability of melting point data. Furthermore, it details standardized experimental protocols for the determination of these critical physical constants, ensuring accurate and reproducible results in a laboratory setting.

Physical Properties of this compound

The physical characteristics of a compound are fundamental to its handling, purification, and application in synthetic chemistry. The following table summarizes the available quantitative data for this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 83 °C | at 0.2 mmHg |

| Melting Point | Not available in cited literature | - |

It is important to note that while a boiling point has been reported under reduced pressure, the melting point for this compound is not readily found in a comprehensive search of scientific literature.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties such as melting and boiling points is crucial for the characterization and purity assessment of a chemical compound. Below are detailed methodologies for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state. For pure crystalline organic compounds, this transition occurs over a narrow range. A common and effective method for this determination is the use of a melting point apparatus, such as a Mel-Temp or a Thiele tube.

Protocol using a Melting Point Apparatus:

-

Sample Preparation: A small amount of the solid organic compound is finely powdered and packed tightly into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute as the expected melting point is approached.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Completion: The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A widely used technique for determining the boiling point of a small quantity of liquid is the capillary method using a Thiele tube or an aluminum block.[1]

Protocol using a Thiele Tube:

-

Sample Preparation: A small volume of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.[1]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid such as mineral oil. The thermometer bulb should be level with the sample.

-

Heating: The side arm of the Thiele tube is gently heated, which induces convection currents that ensure uniform temperature distribution throughout the oil bath.[2]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.[1]

-

Recording the Boiling Point: The heat source is then removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[2]

-

Pressure Correction: It is crucial to record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of an organic compound.

Caption: General experimental workflow for determining the melting and boiling points of a chemical substance.

References

Solubility Profile of 1-Phenylbut-3-yn-1-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Phenylbut-3-yn-1-ol, a valuable intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its behavior in common organic solvents and standardized methodologies for solubility determination.

Executive Summary

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding with protic solvents, while the nonpolar phenyl ring and butynyl chain favor interactions with nonpolar and moderately polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents allows for effective solvation of the alcohol group, while their organic nature is compatible with the rest of the molecule. |

| Nonpolar Aprotic | Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | The significant nonpolar character of the phenyl ring and hydrocarbon backbone promotes solubility in these solvents through van der Waals forces. |

| Nonpolar | Hexane, Toluene | Moderate to Low | While the nonpolar parts of the molecule are compatible, the polar hydroxyl group may limit miscibility, especially with highly nonpolar solvents like hexane. |

| Aqueous | Water | Low / Insoluble | The large nonpolar surface area of the molecule dominates over the single polar hydroxyl group, leading to poor solubility in water.[1] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or on a stirrer. Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the excess solute to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric and/or Chromatographic Analysis:

-

Gravimetric Method (for non-volatile solvents):

-

Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood until a constant weight of the solute is obtained.

-

Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent.

-

-

Chromatographic Method (preferred):

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound.

-

The calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a weight/weight percentage.

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While quantitative experimental data for the solubility of this compound in common organic solvents is not currently available in the public domain, its chemical structure provides a strong basis for predicting its solubility behavior. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for obtaining reliable and reproducible data. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and advancing the use of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 1-Phenylbut-3-yn-1-ol

This technical guide provides a comprehensive overview of the synthesis, properties, and reaction mechanisms of 1-Phenylbut-3-yn-1-ol, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Discovery and First Reported Synthesis

While a singular, definitive publication marking the first-ever synthesis of this compound is not readily apparent in readily available literature, its preparation falls under the well-established class of reactions for forming propargyl alcohols. The most probable and historically significant method for its initial synthesis is the Grignard reaction. This reaction involves the addition of a propargyl organometallic species to an aldehyde. Specifically, the reaction of propargylmagnesium bromide with benzaldehyde represents a classic and efficient route to this compound.

The Barbier reaction, a related method where the organometallic reagent is generated in situ, also provides a viable pathway for the synthesis of such compounds.[1]

Physicochemical Properties

This compound is a secondary alcohol containing both a phenyl group and a terminal alkyne. Its physical and spectroscopic properties are well-documented.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| Boiling Point | 80 °C at 0.5 mmHg[2] |

| Density | 1.0265 g/mL at 29 °C[2] |

| Refractive Index (n²⁶) | 1.5457[2] |

Spectroscopic Data

The structural features of this compound are confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy (60 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 1.95 ppm | t | 1H | Acetylenic H |

| 2.50 ppm | dd | 2H | Aliphatic CH₂ |

| 3.50 ppm | s (broad) | 1H | OH |

| 4.70 ppm | t | 1H | Methine CH |

| 7.25 ppm | m | 5H | Aromatic H |

Data sourced from ChemSpider SyntheticPage 537[2]

Infrared (IR) Spectroscopy (Neat Film)

| Wavenumber (cm⁻¹) | Description |

| 3400 (s) | O-H stretch |

| 3300 (s, spike) | ≡C-H stretch |

| 3030 (m) | Aromatic C-H stretch |

| 2900 (m) | Aliphatic C-H stretch |

| 2120 (w) | C≡C stretch |

| 1600 (w), 1490 (s), 1450 (s) | Aromatic C=C stretch |

Data sourced from ChemSpider SyntheticPage 537[2]

Experimental Protocol: Synthesis via Grignard Reaction

The following protocol details a representative classical synthesis of this compound using the Grignard reaction. This method is based on well-established procedures for the synthesis of similar acetylenic alcohols.[2][3]

Materials:

-

Magnesium turnings

-

Mercuric chloride (catalyst)

-

Propargyl bromide

-

Anhydrous diethyl ether

-

Benzaldehyde (freshly distilled)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Nitrogen or Argon gas inlet

Procedure:

-

Preparation of the Grignard Reagent:

-

An oven-dried three-neck flask is equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

-

The flask is charged with magnesium turnings (1.0 mol) and a catalytic amount of mercuric chloride.

-

A solution of propargyl bromide (1.0 mol) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is stirred and may require gentle heating to start.

-

After the initial exothermic reaction subsides, the remaining propargyl bromide solution is added at a rate that maintains a gentle reflux.

-

The mixture is then stirred at room temperature until the magnesium is consumed, forming a solution of propargylmagnesium bromide. To avoid rearrangement of the Grignard reagent, it is crucial to use the reagent immediately.[3]

-

-

Reaction with Benzaldehyde:

-

The solution of propargylmagnesium bromide is cooled in an ice bath.

-

A solution of freshly distilled benzaldehyde (0.9 mol) in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

The reaction mixture is carefully poured into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound.

-

Reaction Mechanism and Workflow

The synthesis of this compound via the Grignard reaction proceeds through a well-understood nucleophilic addition mechanism.

The core of the synthesis is the nucleophilic attack of the carbanionic carbon of the propargyl Grignard reagent on the electrophilic carbonyl carbon of benzaldehyde.

References

An In-depth Technical Guide to the Key Chemical Features of 1-Phenylbut-3-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylbut-3-yn-1-ol is a propargylic alcohol of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a phenyl ring, a hydroxyl group, and a terminal alkyne, provides a versatile scaffold for the synthesis of more complex molecules. This guide details the core chemical and physical properties of this compound, provides an experimental protocol for its synthesis, and presents its characteristic spectroscopic data. The strategic importance of this compound as a synthetic intermediate is also discussed, with a focus on its reactivity.

Chemical and Physical Properties

This compound is a chiral secondary alcohol. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O | --INVALID-LINK-- |

| Molecular Weight | 146.19 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 1743-36-8 | --INVALID-LINK-- |

| Appearance | Light yellow oil | --INVALID-LINK-- |

| Boiling Point | 80 °C at 0.5 mmHg; 89 °C at 1 mmHg | --INVALID-LINK-- |

| Density | 1.0265 g/cm³ at 29 °C | --INVALID-LINK-- |

| Refractive Index (n_D) | 1.5457 at 26 °C; 1.5470 at 20 °C | --INVALID-LINK-- |

| Solubility | Soluble in common organic solvents like diethyl ether. | --INVALID-LINK-- |

Spectroscopic Data

The structural features of this compound are well-defined by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 | s | 5H | Aromatic protons (C₆H₅) |

| 4.70 | t | 1H | Methine proton (-CH(OH)-) |

| 3.50 | br s | 1H | Hydroxyl proton (-OH) |

| 2.50 | dd | 2H | Methylene protons (-CH₂-) |

| 1.95 | t | 1H | Acetylenic proton (≡C-H) |

Solvent: CDCl₃, Frequency: 60 MHz[1]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum confirms the carbon skeleton of the molecule.

Caption: Structure of this compound with atom numbering for NMR.

| Atom Number | Chemical Shift (δ) ppm |

| C1-C6 (Aromatic) | ~126-142 |

| C7 (-CH(OH)-) | ~70 |

| C10 (-CH₂-) | ~30-40 |

| C11 (≡C-) | ~80 |

| C12 (≡CH) | ~70 |

(Note: Approximate chemical shifts are based on typical values for similar structures and the provided spectrum in the supporting information of a Royal Society of Chemistry publication.[2] Precise values from the original source should be consulted for definitive assignments.)

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, broad | O-H stretch (hydroxyl group) |

| 3300 | Strong, sharp | ≡C-H stretch (terminal alkyne) |

| 3030 | Medium | C-H stretch (aromatic) |

| 2900 | Medium | C-H stretch (aliphatic) |

| 2120 | Weak | C≡C stretch (alkyne) |

| 1600, 1490 | Weak, Strong | C=C stretch (aromatic ring) |

| 755, 700 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 146.

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction between benzaldehyde and a propargyl Grignard reagent.[1]

Materials and Equipment

-

Magnesium turnings

-

Mercuric chloride (catalyst, TOXIC )

-

Propargyl bromide

-

Benzaldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for Grignard reaction (oven-dried)

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure

-

Preparation of the Grignard Reagent:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, magnesium turnings (1.1 equivalents) and a catalytic amount of mercuric chloride are placed under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of propargyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure the complete formation of the propargylmagnesium bromide.

-

-

Reaction with Benzaldehyde:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of freshly distilled benzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the cold, stirred Grignard solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

-

Work-up and Purification:

-

The reaction mixture is carefully poured into a beaker containing crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

-

The resulting mixture is transferred to a separatory funnel, and the ether layer is separated.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with water and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a light yellow oil.

-

The crude product is purified by vacuum distillation (e.g., 80 °C at 0.5 mmHg) to afford pure this compound.[1]

-

Reactivity and Synthetic Applications

This compound is a valuable building block in organic synthesis due to the presence of three reactive sites: the hydroxyl group, the terminal alkyne, and the benzylic position.

-

Reactions of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenylbut-3-yn-1-one. It can also undergo esterification or etherification reactions.

-

Reactions of the Alkyne: The terminal alkyne is particularly versatile. It can participate in:

-

Sonogashira coupling: To form new carbon-carbon bonds with aryl or vinyl halides.

-

Click chemistry (Azide-alkyne cycloaddition): To form triazoles.

-

Hydration: To yield the corresponding methyl ketone.

-

Reduction: Selective reduction of the alkyne to an alkene (to form 1-phenylbut-3-en-1-ol) or a fully saturated alkane is possible.[3]

-

-

Cyclization Reactions: The proximity of the hydroxyl group and the alkyne allows for intramolecular cyclization reactions, often catalyzed by transition metals like gold or silver, to form substituted furans or other heterocyclic systems.

Visualizations

Synthesis Workflow

The synthesis of this compound via the Grignard reaction can be depicted as a straightforward workflow.

Caption: Workflow for the synthesis of this compound.

Key Reactivity Pathways

The versatile reactivity of this compound makes it a valuable intermediate.

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a synthetically useful molecule with well-defined chemical and spectroscopic properties. Its preparation via the Grignard reaction is a robust and scalable method. The presence of multiple reactive functional groups makes it a key intermediate for the synthesis of a wide range of more complex organic molecules, including potential pharmaceutical candidates and other high-value chemical entities. This guide provides a foundational understanding of this important compound for researchers in the chemical and pharmaceutical sciences.

References

Stereoisomers of 1-Phenylbut-3-yn-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1-phenylbut-3-yn-1-ol, a chiral propargyllic alcohol with significant potential as a building block in organic synthesis and drug development. Due to the presence of a stereocenter at the carbinol carbon, this compound exists as a pair of enantiomers, the (R)- and (S)-forms. The precise control of stereochemistry is often crucial for determining the biological activity and pharmacological properties of chiral molecules. This guide details the properties of these stereoisomers, methods for their synthesis and separation, and analytical techniques for determining their stereochemical purity.

Core Concepts of Stereoisomerism in this compound

This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group. This results in the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers, (S)-1-phenylbut-3-yn-1-ol and its (R)-counterpart, exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, and in their interactions with other chiral molecules, including biological receptors.

Quantitative Data Summary

While specific experimental data for the enantiomers of this compound is not extensively reported in publicly available literature, the following tables summarize the known properties of the racemic mixture and provide illustrative data from closely related chiral alcohols to offer a comparative perspective.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number (Racemate) | 1743-36-8 | [1] |

| CAS Number ((S)-enantiomer) | 83816-45-9 | N/A |

Table 2: Illustrative Enantioselective Synthesis Data for Structurally Similar Propargyl Alcohols

| Aldehyde | Alkyne | Chiral Ligand/Catalyst | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Benzaldehyde | Phenylacetylene | Zn(OTf)₂ / N-methylephedrine | 95 | >99 | [2] |

| Benzaldehyde | 1-Hexyne | Zn(OTf)₂ / N-methylephedrine | 92 | 98 | [2] |

| Benzaldehyde | Trimethylsilylacetylene | Dinuclear Zinc Catalyst | 94 | 91 | [3] |

Note: This table provides examples of asymmetric alkynylation reactions to produce chiral propargyl alcohols and is intended to be illustrative of the methodologies applicable to the synthesis of this compound enantiomers.

Experimental Protocols

Detailed experimental protocols for the synthesis and resolution of this compound enantiomers are scarce. Therefore, the following sections provide representative methodologies based on well-established procedures for analogous compounds. These protocols are intended to serve as a starting point for the development of specific procedures for this compound.

Protocol 1: Asymmetric Synthesis via Catalytic Alkynylation of Benzaldehyde

This protocol is based on the general method for the asymmetric addition of terminal alkynes to aldehydes using a chiral catalyst.[2][3]

Materials:

-

Benzaldehyde

-

Propargyl bromide or a suitable propargylating agent

-

A zinc source (e.g., diethylzinc or zinc triflate)

-

A chiral ligand (e.g., N-methylephedrine or a chiral amino alcohol)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Standard glassware for anhydrous reactions

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand in the anhydrous solvent.

-

Add the zinc source dropwise at a controlled temperature (e.g., 0 °C or room temperature) and stir for the recommended time to form the chiral catalyst complex.

-

To a separate flask, prepare the alkynylzinc reagent by reacting the terminal alkyne with the zinc source.

-

Add the aldehyde to the catalyst mixture, followed by the slow addition of the alkynylzinc reagent at a low temperature (e.g., -20 °C to 0 °C).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of the quenching solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with the extraction solvent.

-

Combine the organic layers, wash with brine, and dry over the drying agent.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the enantioenriched this compound.

-

Determine the enantiomeric excess (ee%) of the product using chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.

Protocol 2: Chiral Resolution via Lipase-Catalyzed Kinetic Resolution

This protocol is based on the enzymatic kinetic resolution of racemic secondary alcohols, a widely used method for obtaining enantiomerically pure compounds.[4][5][6]

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate or isopropenyl acetate)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Molecular sieves (optional, to ensure anhydrous conditions)

-

Standard reaction glassware

-

Silica gel for column chromatography

Procedure:

-

To a flask containing the racemic this compound dissolved in the anhydrous organic solvent, add the acyl donor.

-

Add the immobilized lipase to the mixture.

-

If necessary, add activated molecular sieves.

-

Seal the flask and stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated).

-

Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the esterified product.

-

Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with fresh solvent and reused.

-

Remove the solvent from the filtrate under reduced pressure to obtain a mixture of the unreacted this compound enantiomer and the acylated enantiomer.

-

Separate the unreacted alcohol from the ester product using column chromatography on silica gel.

-

The acylated enantiomer can be deprotected (e.g., by hydrolysis) to yield the other enantiomer of this compound.

-

Analyze the enantiomeric purity of both the resolved alcohol and the deprotected ester using chiral HPLC.

Mandatory Visualizations

Logical Workflow for Synthesis and Resolution of this compound Stereoisomers

Caption: Workflow for obtaining stereoisomers of this compound.

This guide provides a foundational understanding of the stereoisomers of this compound. While direct experimental data is limited, the principles and representative protocols outlined here offer a robust framework for researchers and scientists in the field of drug development and organic synthesis to approach the preparation and characterization of these valuable chiral building blocks.

References

- 1. This compound | C10H10O | CID 11019006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 3. A Dinuclear Zinc Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Enantioselective Synthesis of (R)-1-Phenylbut-3-yn-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the enantioselective synthesis of (R)-1-Phenylbut-3-yn-1-ol, a valuable chiral building block in organic synthesis and drug development. The described methodology focuses on a robust and highly selective catalytic system, ensuring high yields and excellent enantiomeric purity of the target compound.

Introduction

Chiral propargyl alcohols are crucial intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. Among these, (R)-1-Phenylbut-3-yn-1-ol serves as a versatile synthon, featuring a stereogenic center and a terminal alkyne moiety that allows for further functionalization through various coupling reactions. The development of efficient and highly enantioselective methods for its synthesis is therefore of significant interest. This protocol details a well-established method for the asymmetric addition of a propargyl group to benzaldehyde, utilizing a chiral catalyst to control the stereochemical outcome of the reaction.

Data Presentation

The following table summarizes the typical results obtained for the enantioselective synthesis of (R)-1-Phenylbut-3-yn-1-ol using a zinc-based catalytic system with a chiral ligand. This method consistently provides high yields and exceptional enantioselectivity.

| Entry | Catalyst System | Aldehyde | Alkyne Source | Solvent | Yield (%) | e.e. (%) |

| 1 | Zn(OTf)₂ / (+)-N-Methylephedrine | Benzaldehyde | Propargyl Bromide / Zn | Toluene | 85-95 | >98 |

Experimental Protocols

This section provides a detailed methodology for the enantioselective synthesis of (R)-1-Phenylbut-3-yn-1-ol based on the catalytic asymmetric addition of an in-situ generated zinc acetylide to benzaldehyde.

Materials:

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

(+)-N-Methylephedrine

-

Benzaldehyde (freshly distilled)

-

Propargyl bromide (as a solution in toluene)

-

Zinc dust (activated)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (flame-dried)

Procedure:

-

Catalyst Preparation:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add Zn(OTf)₂ (0.1 eq) and (+)-N-Methylephedrine (0.12 eq).

-

Add anhydrous toluene (5 mL per 1 mmol of aldehyde) and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

-

-

Reaction Setup:

-

In a separate flame-dried flask, add activated zinc dust (2.0 eq).

-

To the flask containing the catalyst, add freshly distilled benzaldehyde (1.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

-

Addition of Propargylating Agent:

-

Slowly add a solution of propargyl bromide (1.5 eq) in anhydrous toluene to the flask containing the activated zinc dust to initiate the formation of the propargylzinc reagent.

-

After the initial exotherm subsides, cannula transfer the resulting solution of the propargylzinc reagent to the reaction flask containing the catalyst and benzaldehyde at 0 °C over a period of 1 hour.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 4-6 hours).

-

-

Work-up:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-Phenylbut-3-yn-1-ol as a colorless oil.

-

-

Characterization:

-

Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the enantioselective synthesis of (R)-1-Phenylbut-3-yn-1-ol.

Caption: General workflow for the enantioselective synthesis.

Application Notes and Protocols: Asymmetric Synthesis of (S)-1-Phenylbut-3-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Phenylbut-3-yn-1-ol is a valuable chiral propargylic alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its stereoselective synthesis is of significant importance, and numerous methods have been developed for its preparation, primarily through the asymmetric addition of an alkynyl group to benzaldehyde. This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-1-Phenylbut-3-yn-1-ol, focusing on catalytic methods that offer high enantioselectivity and yield.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity in the synthesis of (S)-1-Phenylbut-3-yn-1-ol. The following tables summarize quantitative data from various reported catalytic systems for the asymmetric alkynylation of benzaldehyde.

Table 1: Chiral Amino Alcohol-Based Catalysts

| Catalyst/Ligand | Alkyne Source | Zinc Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |

| (1S,2R)-N-Methylephedrine | Phenylacetylene | Zn(OTf)₂ | Toluene | RT | - | High | >99 |

| (1R,2S)-N-Pyrrolidinylnorephedrine | Acetylene | - | Toluene | - | - | - | - |

| Camphor-derived β-amino alcohol | Diethylzinc | Toluene | RT | - | up to 94 | up to 98 | |

| ProPhenol | Phenylacetylene | Me₂Zn | Toluene | 0 | 48 | 77 | 83 |

Table 2: BINOL-Based Catalytic Systems

| Catalyst/Ligand | Alkyne Source | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |

| (S)-BINOL | Phenylacetylene | Ti(Oi-Pr)₄ | Toluene | RT | - | 95 | 98 |

| (S)-BINOL | Functional Alkynes | HMPA | CH₂Cl₂ | RT | - | High | Excellent |

| 3,3'-Dianisyl-BINOL | Phenylacetylene | Ti(Oi-Pr)₄ | Toluene | RT | - | - | 87 |

Experimental Protocols

The following is a representative protocol for the asymmetric synthesis of (S)-1-Phenylbut-3-yn-1-ol using a chiral amino alcohol catalyst, based on commonly employed methodologies.

Protocol: Asymmetric Alkynylation of Benzaldehyde using a Chiral Amino Alcohol Catalyst

Materials:

-

Benzaldehyde

-

Trimethylsilylacetylene

-

Zinc triflate (Zn(OTf)₂)

-

(1R,2S)-N-pyrrolidinylnorephedrine (or other suitable chiral amino alcohol)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Silica gel for column chromatography

-

Standard glassware for anhydrous reactions (oven- or flame-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add zinc triflate (Zn(OTf)₂, 1.2 equivalents) and the chiral amino alcohol ligand (e.g., (1R,2S)-N-pyrrolidinylnorephedrine, 1.3 equivalents).

-

Solvent Addition: Add anhydrous toluene (sufficient to make a 0.1 to 0.5 M solution with respect to the aldehyde) to the flask via syringe.

-

Reagent Addition: Stir the mixture at room temperature for 30 minutes. To this solution, add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) followed by the slow, dropwise addition of trimethylsilylacetylene (1.5 equivalents).

-

Aldehyde Addition: After stirring for another 30 minutes at room temperature, add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-24 hours).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Desilylation: Dissolve the crude product in anhydrous tetrahydrofuran (THF). To this solution, add tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1M solution in THF) and stir at room temperature for 1-2 hours.

-

Final Work-up and Purification: After desilylation is complete (monitored by TLC), quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude (S)-1-Phenylbut-3-yn-1-ol by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Caption: General experimental workflow for the asymmetric synthesis of (S)-1-Phenylbut-3-yn-1-ol.

Caption: Simplified catalytic cycle for the asymmetric addition of an alkynylzinc reagent to benzaldehyde.

Application Notes and Protocols: 1-Phenylbut-3-yn-1-ol as a Versatile Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction